(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.385. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scalable Syntheses of H3 Antagonists
Research into scalable syntheses of structurally similar H3 receptor antagonists has led to the development of processes for synthesizing compounds with similar structural motifs. The evolution of these synthesis processes highlights the importance of cost-effective and scalable approaches in pharmaceutical chemistry, with improvements such as the use of lithium alkoxide for Lewis base catalysis marking key advancements in the field (Pippel et al., 2011).
Cycloketalization of Michael Adducts
The cycloketalization of Michael adducts from hydroxyquinones into p-quinonic cycloketals demonstrates the potential for creating complex cyclic structures from simpler precursors. This type of reaction is crucial for the synthesis of compounds with specific pharmacological activities (Cassis, Tapia, & Valderrama, 1984).
Pyrazole and Pyran Derivatives
Research into the synthesis of pyrazole and pyran derivatives, as well as other heterocyclic compounds, is indicative of the ongoing interest in developing compounds with potential pharmacological applications. These studies illustrate the diversity of chemical reactions utilized to create structures that could be relevant in drug discovery and development (Alizadeh, Moafi, & Zhu, 2015).
Novel Synthetic Pathways
Explorations into novel synthetic pathways, such as the synthesis of 3-oxo-1,4-diazepine-5-carboxamides and the use of Ugi reactions for assembling complex molecular frameworks, underscore the creative approaches being pursued in organic synthesis. These methodologies offer new avenues for the construction of molecular architectures with potential utility in medicinal chemistry and drug design (Akbarzadeh, Amanpour, & Bazgir, 2014).
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAAPMQJLVNSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.